![molecular formula C23H23N3O5 B2522946 Ethyl 4-[2-(4-methylanilino)-2-oxoethoxy]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate CAS No. 899960-15-7](/img/structure/B2522946.png)
Ethyl 4-[2-(4-methylanilino)-2-oxoethoxy]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate
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Description
The compound , Ethyl 4-[2-(4-methylanilino)-2-oxoethoxy]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate, is a complex organic molecule that appears to be related to various synthesized heterocyclic compounds. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss the synthesis of related compounds with similar structural features, such as pyrazole and pyridine derivatives, which are often of interest in the development of pharmaceuticals and materials due to their diverse biological activities and chemical properties.
Synthesis Analysis
The synthesis of related compounds involves multi-component reactions that allow for the construction of complex molecules from simpler precursors. For instance, the synthesis of ethyl 6-amino-4-aryl-5-cyano-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylates is achieved through a four-component reaction involving the sodium salt of diethyloxaloacetate, an aromatic aldehyde, hydrazine hydrate, and malononitrile, resulting in moderate to high yields . This method could potentially be adapted for the synthesis of the compound by modifying the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of the compound likely contains several functional groups, including an ester group (from the ethyl prefix), a pyridazine ring (a six-membered heterocycle with two nitrogen atoms), and various substituents such as a methylanilino group and a methylphenyl group. These structural motifs are common in the synthesis of polyazanaphthalenes and related heterocycles, which can be further functionalized through reactions with nucleophilic reagents .
Chemical Reactions Analysis
The reactivity of such compounds is typically influenced by the presence of electron-withdrawing or electron-donating groups, as well as the availability of reactive sites for nucleophilic attack. For example, ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates can be converted into various derivatives, including pyrazole and pyridine derivatives, by treatment with different nucleophiles . This suggests that the compound may also undergo similar transformations, which could be explored to synthesize a range of derivatives with potential biological activity.
Physical and Chemical Properties Analysis
While the physical and chemical properties of the specific compound are not detailed in the provided papers, related compounds exhibit properties that are characteristic of their molecular structures. For example, the presence of cyano and ester groups typically affects the solubility and stability of these molecules. The synthesis of 2,3-dicyanopyrazine and ethyl 5-amino-4,6-dicyanobiphenyl-3-carboxylate derivatives from ethyl aroylpyruvates demonstrates the formation of compounds with multiple cyano groups, which are likely to have significant electronic properties . The compound may exhibit similar properties, which could be investigated through experimental studies.
Scientific Research Applications
Synthesis and Antimicrobial Activity
Ethyl 4-[2-(4-methylanilino)-2-oxoethoxy]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate and related compounds have been explored in various studies for their synthesis methods and potential applications in the field of antimicrobial activity. For instance, the synthesis and antimicrobial activity of novel naphtho(2,1-b)furo-5H-(3,2-d)(1,3,4)thiadiazolo(3,2-a)pyrimidin-5-ones have been investigated, indicating a potential for the development of new antimicrobial agents. The study by Ravindra, Vagdevi, and Vaidya (2008) involved the conversion of ethyl 3-aminonaphtho(2,1-b)furan-2-carboxylate into various compounds through a series of reactions including treatment with carbon disulphide, methylation, condensation with hydrazine hydrate, and reaction with aryl isothiocyanates or aromatic acids. The synthesized compounds were then screened for their antimicrobial properties, suggesting their potential application in combating microbial infections (Ravindra, Vagdevi, & Vaidya, 2008).
Synthesis and Herbicidal Activities
The compound has also been studied for its synthesis and herbicidal activities, particularly in the context of novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives. The research by Xu et al. (2008) demonstrated the synthesis of these derivatives through a multi-step process starting from ethyl 2-(3-trifluoromethylphenyl)acetate, leading to an intermediate that was further modified to produce a series of 3-N-substituted amino derivatives. These compounds were evaluated for their herbicidal activities through both laboratory and greenhouse tests, showing promising results against dicotyledonous plants and suggesting their potential as commercial herbicides (Xu et al., 2008).
Synthesis and Characterization of Model Compounds
Moreover, the synthesis and characterization of model compounds for understanding biological cofactors such as the lysine tyrosyl quinone cofactor of lysyl oxidase have been explored. A study by Mure, Wang, and Klinman (2003) focused on synthesizing 4-n-Butylamino-5-ethyl-1,2-benzoquinone as a model for the LTQ cofactor, contributing to the understanding of the cofactor's role and behavior in biological systems. This research highlights the broader applications of such chemical synthesis in elucidating the mechanisms of enzymatic reactions and cofactor functionalities (Mure, Wang, & Klinman, 2003).
properties
IUPAC Name |
ethyl 4-[2-(4-methylanilino)-2-oxoethoxy]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5/c1-4-30-23(29)22-19(31-14-20(27)24-17-9-5-15(2)6-10-17)13-21(28)26(25-22)18-11-7-16(3)8-12-18/h5-13H,4,14H2,1-3H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJRNTCCTTWIGQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC=C(C=C2)C)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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